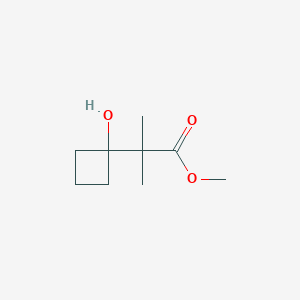
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₂O₃ It is a derivative of cyclobutane, featuring a hydroxy group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate typically involves the reaction of cyclobutanone with methyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted cyclobutyl compounds depending on the reagent used.
Scientific Research Applications
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclobutyl moiety, which can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but with an acetate group instead of a propanoate group.
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol: Contains an amino group and diol functionality.
Uniqueness
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group and a methyl ester group on a cyclobutyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-8(2,7(10)12-3)9(11)5-4-6-9/h11H,4-6H2,1-3H3 |
InChI Key |
IUSBCKUFRNPBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)C1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


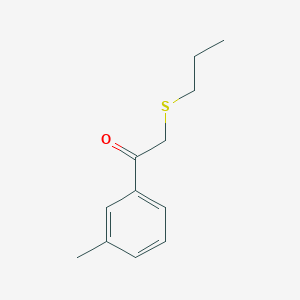
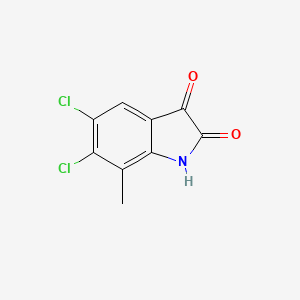
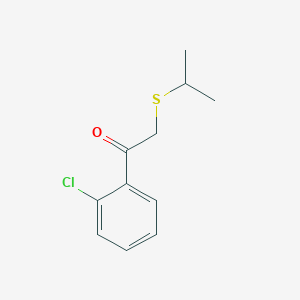
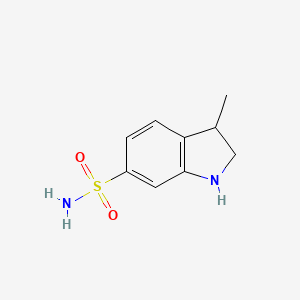
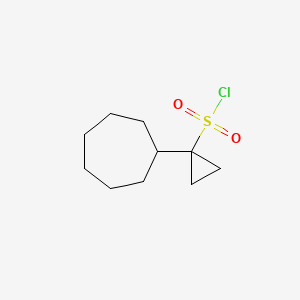
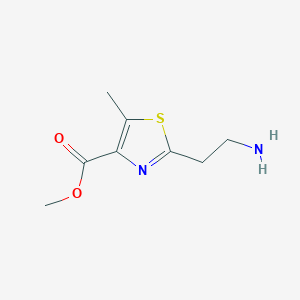
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)
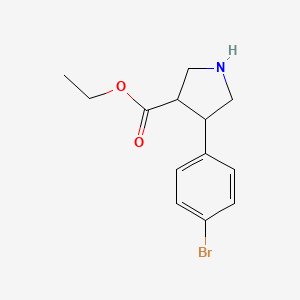
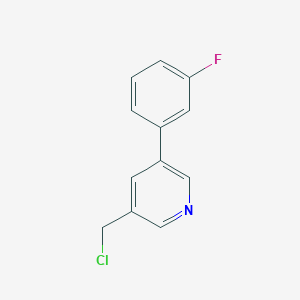
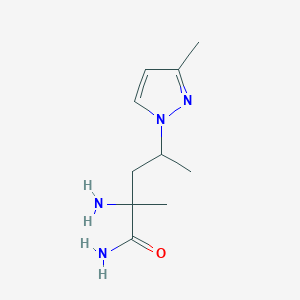
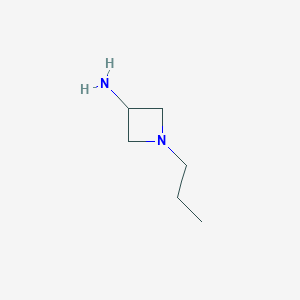

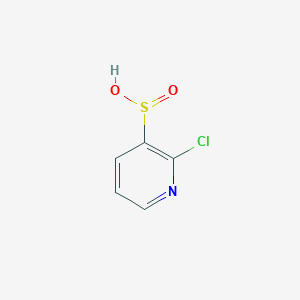
![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
